molecular formula C7H5ClOS B1312615 3-(2-Thienyl)acryloyl chloride CAS No. 28424-61-5

3-(2-Thienyl)acryloyl chloride

Cat. No.: B1312615
CAS No.: 28424-61-5
M. Wt: 172.63 g/mol
InChI Key: KKPKHEMQDJRRIE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acryloyl chloride is an organic compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Thienyl)acryloyl chloride can be synthesized through the reaction of 3-(2-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure efficient and safe synthesis . The use of continuous flow reactors allows for better control of reaction conditions, minimizing the formation of side products and ensuring high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)acryloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

3-(2-Thienyl)acryloyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some applications include:

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)acryloyl chloride involves nucleophilic addition-elimination reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

Uniqueness: 3-(2-Thienyl)acryloyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .

Properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKHEMQDJRRIE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460446
Record name 3-(2-THIENYL)ACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28424-61-5
Record name 3-(2-THIENYL)ACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

65 ml of benzene was added to 10 grams of 3-(2-thienyl)acrylic acid. 7.8 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 70° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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